2-Amino-4-hydroxy-3-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

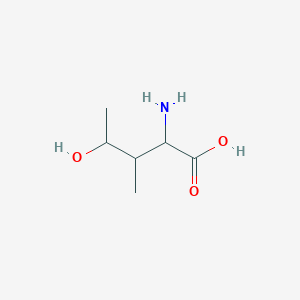

2-Amino-4-hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H13NO3. It is a derivative of isoleucine, an essential amino acid. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-3-methylpentanoic acid can be achieved through various methods. One common approach involves the hydroxylation of isoleucine. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective addition of the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as hydroxylases can be employed to facilitate the hydroxylation of isoleucine, resulting in the desired compound. This method is favored for its efficiency and selectivity .

化学反応の分析

Types of Reactions

2-Amino-4-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-3-methyl-4-oxopentanoic acid.

Reduction: Formation of 2-amino-4-hydroxy-3-methylpentanamine.

Substitution: Formation of 2-amino-4-chloro-3-methylpentanoic acid.

科学的研究の応用

2-Amino-4-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

作用機序

The mechanism of action of 2-Amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for hydroxylases and aminotransferases, facilitating various metabolic pathways. The compound’s hydroxyl and amino groups play crucial roles in its binding affinity and reactivity with these molecular targets .

類似化合物との比較

Similar Compounds

Isoleucine: An essential amino acid with a similar structure but lacking the hydroxyl group.

Leucine: Another essential amino acid with a similar backbone but different side chain.

4-Hydroxyisoleucine: A compound with a similar structure but different stereochemistry.

Uniqueness

2-Amino-4-hydroxy-3-methylpentanoic acid is unique due to the presence of both an amino and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs .

生物活性

2-Amino-4-hydroxy-3-methylpentanoic acid, commonly known as 4-hydroxyisoleucine (4-HIL), is a non-proteinogenic amino acid derived from isoleucine. It has garnered attention for its potential biological activities, particularly in metabolic regulation and diabetes management. This article explores the biological activity of 4-HIL, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₆H₁₃NO₃

- Molecular Weight : 147.1723 g/mol

- IUPAC Name : this compound

- CAS Registry Number : Not Available

Antidiabetic Effects

4-HIL has been identified as a significant antidiabetic agent. It exhibits insulinotropic effects, meaning it stimulates insulin secretion from pancreatic beta cells. Studies indicate that its action is glucose-dependent, enhancing insulin release when glucose levels are elevated. This biphasic response is crucial for maintaining glucose homeostasis without causing hypoglycemia in non-diabetic individuals .

The mechanism by which 4-HIL exerts its effects involves the activation of insulin receptor substrate-associated phosphoinositide-3 kinase (PI3K) pathways, leading to improved insulin sensitivity in muscle and liver tissues. This action contributes to reduced insulin resistance and improved metabolic profiles in subjects with type 2 diabetes and obesity .

Toxicity and Safety Profile

In silico studies have assessed the toxicity profile of 4-HIL, revealing a low risk for adverse effects. The compound does not exhibit significant toxicity towards androgen receptors or other critical pathways involved in cellular metabolism. The predicted LC50 values indicate that it is non-toxic to aquatic organisms, suggesting a favorable environmental profile as well .

Clinical Evaluations

Research has demonstrated that 4-HIL can reduce body weight and plasma triglyceride levels in diabetic models. In one study, administration of 4-HIL led to significant reductions in fasting blood glucose levels and improvements in lipid profiles among subjects with metabolic syndrome .

Animal Studies

Animal studies have further corroborated the findings from human trials. For instance, administration of 4-HIL in diabetic rats resulted in enhanced glucose tolerance and increased insulin sensitivity, alongside a notable decrease in body fat composition .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.1723 g/mol |

| Antidiabetic Effect | Yes |

| Mechanism of Action | PI3K Activation |

| Toxicity (LC50) | Non-toxic to aquatic life |

| Insulinotropic Activity | Glucose-dependent |

特性

IUPAC Name |

2-amino-4-hydroxy-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCCDBFHNMXNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。